2,4-Dichloropyridine-5-boronic acid pinacol ester
Overview
Description
2,4-Dichloropyridine-5-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid ester group attached to a pyridine ring substituted with two chlorine atoms at the 2 and 4 positions. The pinacol ester moiety enhances the stability and
Mechanism of Action
Target of Action
The primary targets of 2,4-Dichloropyridine-5-boronic acid pinacol ester are organic synthesis processes, particularly those involving carbon-carbon bond formation . The compound is a valuable building block in these processes, with its boron moiety capable of being converted into a broad range of functional groups .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This reaction involves the compound participating in electronically divergent processes with a metal catalyst, such as palladium . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects various biochemical pathways, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . These transformations are facilitated by the boron moiety of the compound, which can be converted into a broad range of functional groups .
Pharmacokinetics
It’s worth noting that the compound’s stability and ease of purification make it a valuable component in organic synthesis . Its stability also presents challenges, particularly when it comes to the removal of the boron moiety at the end of a sequence if required .
Result of Action
The compound’s action results in the formation of new organic compounds through carbon-carbon bond formation . For example, it has been used in the formal anti-Markovnikov hydromethylation of alkenes . The compound’s protodeboronation has also been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound is usually bench stable, easy to purify, and often even commercially available . It’s important to handle it in a well-ventilated place, avoid contact with skin and eyes, and prevent fire caused by electrostatic discharge steam . Additionally, the compound’s susceptibility to hydrolysis is dependent on the pH, with the rate of reaction considerably accelerated at physiological pH .
Properties
IUPAC Name |
2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)7-6-15-9(14)5-8(7)13/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSAGFRLGTXEGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BCl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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